Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a benzodioxole moiety fused to an isoxazole ring, which is further connected via an acetamido linker to a thiazole ring.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-2-25-18(24)8-13-9-29-19(20-13)21-17(23)7-12-6-15(28-22-12)11-3-4-14-16(5-11)27-10-26-14/h3-6,9H,2,7-8,10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPPDTWOZIDIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to cause cell cycle arrest and induce apoptosis in cancer cells.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents.
Biochemical Analysis
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Families
Isoxazoline-Thiazole Hybrid ()
A structurally related compound, 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) , shares the isoxazoline and thiazole motifs. Key differences include:
- Core Heterocycle : The target compound contains an isoxazole (unsaturated), whereas this analog features an isoxazoline (partially saturated ring), altering electronic properties and reactivity .
- Substituents : The presence of a benzoyl group and acetyloxy substituents in the analog contrasts with the benzodioxole and ethyl ester groups in the target compound.
- Physical Properties : The analog has a melting point of 138°C and a yield of 74%, with elemental analysis closely matching theoretical values (e.g., Cl: 11.57% observed vs. 11.62% theoretical) .
Thiazole Derivatives with Aryl Groups ()
Compounds 4 and 5 in are thiazole derivatives substituted with fluorophenyl and triazolyl groups. Comparisons include:
- Planarity : Both compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. This contrasts with the target compound’s benzodioxole-isoxazole-thiazole system, which may adopt a more rigid planar structure due to conjugation .
Benzo[d][1,3]dioxol-Containing Compound ()
1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one shares the benzodioxole moiety but lacks heterocyclic rings like isoxazole or thiazole. This highlights the target compound’s unique integration of multiple heterocycles for enhanced bioactivity or binding specificity .
Physicochemical and Analytical Data
Table 1: Comparative Data for Selected Compounds
Preparation Methods
Synthesis of 5-(Benzo[d]dioxol-5-yl)isoxazole-3-acetic Acid
The isoxazole ring is constructed via cyclization between a nitrile oxide and an alkyne. Starting with 1-(benzo[d]dioxol-5-yl)ethanone (CAS 3162-29-6), condensation with hydroxylamine yields the corresponding oxime, which is chlorinated to form an imidoyl chloride. Reaction with ethyl propiolate under basic conditions (e.g., NaHCO₃) induces cyclization to form the isoxazole ring. Hydrolysis of the ester group yields the acetic acid derivative.
Reaction conditions :
Thiazole Ring Formation
The thiazole core is synthesized using a modified Hantzsch thiazole synthesis. Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under basic catalysis (Na₂CO₃), forming ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 138-14-9). Adjusting substituents introduces the ethoxyethyl side chain at position 4.
Key steps from Patent CN103664819A :
- Solvent system : Ethanol with 10–35% ethyl acetate.
- Catalyst : Sodium carbonate (0.01–0.1 wt ratio relative to ethyl 2-chloroacetoacetate).
- Conditions : 40–55°C for 2-chloroacetoacetate addition, followed by 60–70°C for 5–5.5 h.
- Workup : Solvent distillation, pH adjustment to 9–10 with NaOH, and vacuum drying.
Yield : 98.1–98.4%.
Melting point : 172–173°C.
Acetamide Coupling and Final Esterification
The acetic acid derivative (Section 1.1) is activated as an acyl chloride (SOCl₂, 60°C, 2 h) and coupled to the thiazole amine (Section 2) in THF with triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the acetamide intermediate. Final esterification with ethanol in acidic conditions (H₂SO₄) produces the target compound.
Optimized conditions :
- Coupling : THF, Et₃N, 0°C, 12 h (yield: 68–75%).
- Esterification : Ethanol, H₂SO₄, reflux, 8 h (yield: 82%).
Electrochemical Synthesis Alternatives
Recent advances employ electrochemical methods for greener syntheses. For example, constant-current electrolysis (5.0 mA/cm²) in methanolic medium using Pt/Fe electrodes facilitates isoxazole formation from N-hydroxyimidoyl chlorides and alkynes, reducing reaction times to 1 h with comparable yields (75–80%). This approach minimizes hazardous reagents and enhances scalability.
Analytical Characterization
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, thiazole-H), 6.92–6.85 (m, 3H, benzo[d]dioxole-H), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.68 (s, 2H, CH₂CO), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z 416.1245 [M+H]⁺ (calc. 416.1241).
Chromatographic purity : HPLC (C18, MeCN/H₂O 70:30) shows >98% purity.
Challenges and Limitations
- Stereochemical control : The acetamide coupling may produce rotamers, complicating NMR analysis.
- Scale-up : Electrochemical methods require specialized equipment, limiting industrial adoption.
- Yield optimization : Cyclization steps exhibit sensitivity to moisture, necessitating anhydrous conditions.
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